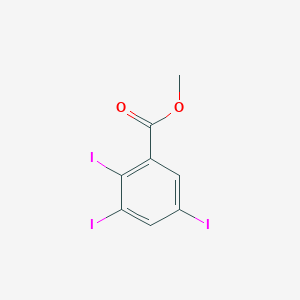

Methyl 2,3,5-triiodobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2,3,5-triiodobenzoate is an organic compound with the molecular formula C8H5I3O2 and a molecular weight of 513.84 g/mol . It is a derivative of benzoic acid, where three iodine atoms are substituted at the 2, 3, and 5 positions, and the carboxyl group is esterified with a methyl group. This compound is known for its high iodine content, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3,5-triiodobenzoate can be synthesized through the esterification of 2,3,5-triiodobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,5-triiodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form derivatives with fewer iodine atoms.

Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce partially deiodinated compounds.

Scientific Research Applications

Methyl 2,3,5-triiodobenzoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other iodine-containing compounds.

Biology: The compound is utilized in radiolabeling studies due to its high iodine content.

Medicine: It serves as a contrast agent in imaging techniques such as X-ray and computed tomography.

Industry: The compound is employed in the production of radiopaque polymers and other materials.

Mechanism of Action

The mechanism of action of methyl 2,3,5-triiodobenzoate involves its interaction with biological molecules through its iodine atoms. The compound can generate reactive oxygen species (ROS) in cells, leading to oxidative stress and cell death. This property is particularly useful in its application as a contrast agent and in cancer research . The molecular targets include cellular proteins and DNA, which are affected by the oxidative stress induced by the compound.

Comparison with Similar Compounds

2,3,5-Triiodobenzoic Acid: The parent compound from which methyl 2,3,5-triiodobenzoate is derived.

2,4,6-Triiodobenzoic Acid: Another iodine-substituted benzoic acid with different substitution positions.

Methyl 3,5-diiodobenzoate: A similar ester with two iodine atoms instead of three.

Uniqueness: this compound is unique due to its specific iodine substitution pattern, which imparts distinct chemical and physical properties. Its high iodine content makes it particularly valuable in applications requiring radiopacity and radiolabeling .

Biological Activity

Methyl 2,3,5-triiodobenzoate (also known as methyl TIBA) is a derivative of 2,3,5-triiodobenzoic acid (TIBA), which has garnered attention for its biological activities, particularly in cancer research and plant physiology. This article reviews the biological activity of methyl TIBA, focusing on its antitumor properties, effects on reactive oxygen species (ROS), and potential applications in agriculture.

- Molecular Formula : C₉H₈I₃O₂

- Molecular Weight : 499.81 g/mol

- Melting Point : 220-222 °C

- Boiling Point : 456.7 °C at 760 mmHg

Antitumor Activity

Methyl TIBA exhibits significant antitumor activity, particularly against non-small cell lung cancer and chronic myeloid leukemia. Studies have shown that methyl TIBA induces cell death in a dose-dependent manner by increasing oxidative stress through ROS generation.

Key Findings from Research

-

Cell Viability and Cytotoxicity :

- The MTT assay demonstrated that methyl TIBA significantly reduces cell viability in H460 (lung cancer) and K562 (leukemia) cell lines, with viability dropping to 20% at high concentrations.

- In contrast, normal renal epithelial cells (VERO) showed only a minor reduction in viability (70%) at the highest concentration tested .

- Mechanism of Action :

- DNA Fragmentation :

Effects on Reactive Oxygen Species (ROS)

The relationship between methyl TIBA and ROS is crucial for understanding its biological activity. Increased ROS levels are associated with various cellular stress responses and can lead to apoptosis in cancer cells.

- Research Observations :

Agricultural Applications

Beyond its antitumor properties, methyl TIBA is also recognized for its role as an auxin transport inhibitor in plants. It has been used to enhance seed yield in legumes by modulating growth responses.

Case Study: Seed Yield Enhancement

- Application Method :

- Effectiveness :

Summary of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antitumor | Reduces cell viability in cancer cells | Induces ROS generation leading to apoptosis |

| Cytotoxicity | Higher toxicity in tumor cells compared to normal cells | DNA fragmentation and oxidative stress |

| Agricultural | Enhances seed yield | Auxin transport inhibition |

Properties

IUPAC Name |

methyl 2,3,5-triiodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5I3O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUGOAJCSATKNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)I)I)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5I3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.